molecular formula C13H10N2O3 B567972 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-56-4

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B567972
CAS No.: 1254177-56-4
M. Wt: 242.234
InChI Key: OKTUPENKVAYNNP-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is an organic compound that features a furan ring, a nitrophenyl group, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the phenyl ring:

    Formation of the propanenitrile moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, carboxylic acids, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, or water can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones, furandiones.

    Reduction: Amino derivatives.

    Substitution: Amides, carboxylic acids, esters.

Scientific Research Applications

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-2-phenylpropanenitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-(Thiophen-2-yl)-2-(4-nitrophenyl)propanenitrile: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

    3-(Furan-2-yl)-2-(4-aminophenyl)propanenitrile:

Uniqueness

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-7,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTUPENKVAYNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678548
Record name 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-56-4
Record name 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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